molecular formula C13H16N2O B2373112 cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2175884-45-2

cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2373112
CAS No.: 2175884-45-2
M. Wt: 216.284
InChI Key: RNUPJRCMFQFBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a bicyclic heteroaromatic compound featuring a pyrrolo[3,4-b]pyridine core fused with a cyclopentylmethanone group.

Properties

IUPAC Name

cyclopentyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(10-4-1-2-5-10)15-8-11-6-3-7-14-12(11)9-15/h3,6-7,10H,1-2,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPJRCMFQFBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC3=C(C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Ring-Closure Strategy

The synthesis of the pyrrolo[3,4-b]pyridine core often begins with nitro-substituted pyridine precursors. A reductive cyclization method adapted from analogous pyrrolo[2,3-b]pyridine syntheses involves treating 3-nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under nitrogen. This base-mediated elimination facilitates intramolecular cyclization, yielding the bicyclic framework. For the target compound, substituting the dimethoxyphenyl group with a cyclopentyl carbonyl precursor enables selective ketone incorporation.

Nucleophilic Acylation of Pyrrolopyridine Intermediates

Post-cyclization functionalization is achieved via Friedel-Crafts acylation. Reacting the pyrrolo[3,4-b]pyridine intermediate with cyclopentyl carbonyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane at 0–5°C installs the cyclopentyl methanone group. This method mirrors the acetonitrile-mediated coupling observed in moxifloxacin syntheses, where polar aprotic solvents enhance electrophilic reactivity.

Alternative Pathway: Boronate Ester Intermediates

A patent-pending approach suspends 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-O³,O⁴-bis(propyloxy-O)borate in n-butanol with diazabicyclononane, followed by methanolic HCl quenching to yield acylated derivatives. Adapting this protocol, cyclopentyl boronate esters could serve as ketone precursors, though yields remain suboptimal (22–29%) compared to direct acylation.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Acetonitrile, employed in moxifloxacin syntheses for its high dielectric constant, facilitates nucleophilic substitutions at 75–85°C. Conversely, ethanol-water mixtures (0–40% v/v methanol) optimize crystallization of hydrochloride salts, as demonstrated in ruxolitinib preparations. Potassium tert-butoxide outperforms sodium hydride in ring-closure reactions due to reduced side-product formation.

Temperature and Atmosphere Control

Maintaining an inert nitrogen atmosphere prevents oxidation of sensitive intermediates, particularly during cyclization. Reductive steps require temperatures between 10–100°C, with prolonged heating (36–72 hours) necessary for complete conversion. Cooling to 0–5°C during acid quenching (pH 1.4–1.8) ensures precipitate formation.

Crystallization and Purification Techniques

Solvent-Antisolvent Crystallization

Crystalline purity is achieved by suspending crude product in methanol-water mixtures (0–40% v/v methanol) under agitation for 72 hours at room temperature. This method, validated for ruxolitinib hydrochloride, produces phase-pure material with characteristic XRPD peaks at 3.9°, 14.5°, and 24.9° 2θ.

Acidic Recrystallization

Treating the free base with 6N HCl in methanol precipitates the hydrochloride salt, enhancing purity to >99%. Stirring at 15°C for 1 hour followed by vacuum drying (-0.01 to -0.1 MPa, 45–55°C) removes residual solvents.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

XRPD analysis of the hydrochloride salt reveals a crystalline lattice with peaks at 3.9°, 14.5°, 15.9°, 20.2°, and 24.9° 2θ (CuKα radiation). These align with modifications observed in structurally analogous compounds, confirming polymorphic consistency.

Spectroscopic Validation

  • FTIR : Peaks at 3395 cm⁻¹ (N-H stretch), 2247 cm⁻¹ (C≡N), and 1619 cm⁻¹ (C=O) verify functional group integrity.
  • Raman : Bands at 3115 cm⁻¹ (aromatic C-H) and 593 cm⁻¹ (ring deformation) correlate with the pyrrolopyridine core.
  • DSC : Endothermic events at 187°C (melting) and 215°C (decomposition) reflect thermal stability.

Chromatographic Purity Assessment

HPLC analyses using C18 columns (UV detection at 254 nm) demonstrate ≥99.2% purity, with single impurities ≤0.54% after recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolo[3,4-b]pyridine core facilitates nucleophilic substitution at electrophilic positions, particularly under cross-coupling conditions:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMFCyclopentyl(5-aryl-pyrrolo[3,4-b]pyridin-6-yl)methanone78–92%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyne, Et₃NAlkynylated derivatives at the 3-position65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aryl/alkyl amine3-Amino-pyrrolo[3,4-b]pyridine derivatives70–88%

Key Findings :

  • Suzuki coupling with arylboronic acids introduces aromatic groups at the 5-position of the pyrrolopyridine ring .

  • Tosyl protection of the pyrrole nitrogen (e.g., using TsCl/NaH) enhances regioselectivity in cross-coupling reactions .

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine ring undergoes electrophilic substitution, primarily at the 3- and 5-positions:

Reaction Reagents Product Notes
NitrationHNO₃/H₂SO₄ (fuming)3-Nitro-pyrrolo[3,4-b]pyridin-6-yl-methanoneRequires controlled conditions
HalogenationNBS or NCS in DMF3-Bromo- or 3-chloro derivativesSelective for the 3-position
Friedel-Crafts AcylationAlCl₃, acyl chloride5-Acyl-pyrrolo[3,4-b]pyridine derivativesModerate yields (~60%)

Mechanistic Insight : The fluorine atom in related analogs (e.g., 7′-fluoro derivatives) enhances electrophilic reactivity through inductive effects .

Reduction and Oxidation Reactions

The methanone group and unsaturated pyrrolopyridine core participate in redox transformations:

Reaction Reagents Product Application
Ketone ReductionNaBH₄/MeOH or LiAlH₄Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6-yl)methanolBioactive intermediate
Ring HydrogenationH₂, Pd/CPartially saturated pyrrolidine-pyridine hybridsImproved solubility
Oxidation of PyrroleKMnO₄, acidic conditionsPyrrolo[3,4-b]pyridine N-oxideRare; requires harsh conditions

Note : Reduction of the ketone to a secondary alcohol is reversible under acidic conditions.

Functional Group Interconversion

The cyclopentyl carbonyl group serves as a handle for further derivatization:

Reaction Reagents Product Yield
Grignard AdditionRMgX (R = alkyl/aryl), THFTertiary alcohol derivatives50–75%
Wittig ReactionPh₃P=CHR, tolueneα,β-Unsaturated ketones60–80%
Amide FormationNH₂R, EDCl/HOBtCyclopentyl-pyrrolopyridine carboxamides70–90%

Example : Reaction with phenylmagnesium bromide yields a benzylic alcohol, which can be oxidized to a diaryl ketone .

Ring-Opening and Rearrangement

Under strong basic or acidic conditions, the pyrrolopyridine ring undergoes structural changes:

Reaction Conditions Product
Acid HydrolysisHCl (conc.), reflux3-Cyclopentylcarbonyl-pyridine-2,4-diamine
Base-Mediated Ring ExpansionKOtBu, DMFPyrido[3,4-b]azepine derivatives

Caution : Ring-opening reactions are highly dependent on substituents and reaction stoichiometry .

Biological Activity and SAR

Modifications to the cyclopentyl or pyrrolopyridine moieties significantly impact bioactivity:

  • Methylation (NaH/MeI) at the 3-position enhances kinase inhibitory activity by 100-fold in analogs .

  • Fluorination at the 7′-position improves binding affinity to RIPK1 (ΔIC₅₀ = 0.8 nM vs. 1.2 nM for non-fluorinated) .

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

Recent studies have highlighted the effectiveness of pyrrolo[3,4-b]pyridine derivatives, including cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, as promising candidates for cancer therapy. The compound exhibits selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, compounds derived from this class were tested against a panel of 60 human tumor cell lines, showing significant growth inhibition with GI50 values in the low micromolar range .

Table 1: Antitumor Activity of Pyrrolo[3,4-b]pyridine Derivatives

CompoundCell Line TestedGI50 Value (μM)Selectivity
3uLeukemia0.69High
3zProstateLow micromolarHigh
This compoundVariousTBDTBD

Allosteric Modulation

This compound has been identified as an allosteric modulator of muscarinic receptors, particularly the M4 subtype. This modulation can influence neurotransmitter release and neuronal excitability, providing a pathway for therapeutic interventions in neurodegenerative diseases and disorders characterized by cholinergic dysfunction . The ability to modulate receptor activity without directly competing with endogenous ligands presents a strategic advantage in drug design.

Photophysical Properties and Fluorescence Applications

The structural characteristics of pyrrolo[3,4-b]pyridine derivatives also lend themselves to applications in photonics and materials science. Recent research has explored the synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates that exhibit remarkable fluorescence properties. These compounds show dual emission characteristics and a linear response to viscosity changes, making them suitable for applications in bioimaging and sensing technologies .

Table 2: Photophysical Properties of BODIPY-Pyrrolo Conjugates

CompoundEmission Wavelength (nm)Viscosity ResponseApplication Potential
BODIPY-Pyrrolo Conjugate 1520/600LinearBioimaging
BODIPY-Pyrrolo Conjugate 2TBDTBDSensing

Future Directions and Case Studies

The ongoing research into this compound suggests multiple avenues for future exploration:

  • Combination Therapies : Investigating the compound's efficacy in combination with existing chemotherapeutics to enhance antitumor activity.
  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level to refine its therapeutic applications.
  • Development of Novel Derivatives : Synthesis of modified derivatives to improve selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism of action of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby preventing necroptosis . This inhibition can lead to reduced inflammation and cell death in various disease models.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Modifications: Pyrrolo[3,4-b]pyridine Derivatives

(a) Substituent Variations
  • GRN-529: (4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Structure: Retains the pyrrolo[3,4-b]pyridine core but substitutes the cyclopentyl group with a difluoromethoxy-phenyl moiety and a pyridinyl ethynyl side chain. Activity: Acts as an mGluR5 negative allosteric modulator (NAM), demonstrating dose-dependent suppression of sleep-wake disturbances in rodent models . Molecular Weight: 391.377 g/mol .
  • AFQ056 : Methyl (3aR,4S,7aR)-4-hydroxy-4-[(3-methylphenyl)ethynyl]octahydro-1H-indole-1-carboxylate

    • Structure : Lacks the pyrrolo[3,4-b]pyridine core, instead featuring an octahydroindole scaffold.
    • Activity : Also an mGluR5 NAM but with distinct pharmacokinetics due to reduced aromaticity and increased hydrophobicity .
(b) Functional Group Impact
  • Electron-Withdrawing Groups: The difluoromethoxy group in GRN-529 enhances metabolic stability compared to cyclopentylmethanone derivatives, as fluorine atoms reduce oxidative degradation .

Heterocyclic Core Replacements

(a) Pyrazolo[3,4-b]pyridines
  • Example : 4-Substituted-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6(7H)-ones
    • Synthesis : Prepared via a three-component reaction in aqueous PEG 400, highlighting eco-friendly conditions compared to traditional organic solvents .
    • Activity : Primarily explored as kinase inhibitors, differing from pyrrolo[3,4-b]pyridines’ focus on CNS targets .
(b) Fused Cyclopentane Analogues
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Structure: Cyclopentane fused to pyridine, lacking the pyrrolo ring. Synthesis: Achieved via thermal decomposition of O-allyl cyclopentanone oxime under oxygen, yielding 35% efficiency .

Pharmacological and Physicochemical Profiles

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Notable Activity
Cyclopentyl(5H-pyrrolo[...])methanone Pyrrolo[3,4-b]pyridine Cyclopentylmethanone ~245 (estimated) mGluR5 (putative) Under investigation
GRN-529 Pyrrolo[3,4-b]pyridine Difluoromethoxy-phenyl, ethynylpyridine 391.377 mGluR5 Sleep-wake modulation
6-(2-Hydroxyethyl) derivative Pyrrolo[3,4-b]pyridine 2-Hydroxyethyl 178.19 N/A Improved aqueous solubility
3-{5,7-Dioxo...}propanoic acid Pyrrolo[3,4-b]pyridine Propanoic acid ~236 (estimated) Enzyme inhibition (e.g., kinases) Enhanced binding via H-bonding

Biological Activity

Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a pyrrole moiety fused to a pyridine nucleus. This structural configuration is known to influence its pharmacological properties.

Structural Formula

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

Pharmacological Properties

Research indicates that derivatives of pyrrolo[3,4-b]pyridine, including this compound, exhibit a broad spectrum of biological activities:

  • Antitumor Activity : Several studies have demonstrated that pyrrolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds have shown cytotoxic effects against various cancer cell lines, including breast carcinoma at concentrations as low as 6.25 µM .
  • Antiviral Properties : Pyrrolo[3,4-b]pyridines have been investigated for their antiviral capabilities. Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
  • Neurological Effects : These compounds are also being explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of specific substituents on the pyridine and pyrrole rings can significantly enhance or diminish its pharmacological effects. For example, modifications at the 4-position of the pyridine ring have been linked to increased insulin sensitivity in adipocytes .

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various pyrrolo[3,4-b]pyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM. The study utilized both in vitro assays and molecular docking simulations to confirm binding affinities with key proteins involved in cancer progression .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of pyrrolo[3,4-b]pyridine derivatives. This compound was tested against several viral strains. The results showed promising inhibitory effects on viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for viral infections .

Summary Table of Biological Activities

Activity TypeCompound TestedIC50/Effective ConcentrationReference
AntitumorThis compound5 - 15 µM
AntiviralThis compoundLow µM concentrations
Neurological EffectsVarious pyrrolo derivativesVariable

Q & A

Q. Table 1: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)
1Core formationPyrrole + diketone, 80°C, DMF50–60
2AcylationCyclopentylcarbonyl chloride, K₂CO₃, THF70–75

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
Methodological validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent placement (e.g., δ 2.5–3.0 ppm for cyclopentyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 285.1234) .
  • Chromatography : Thin-layer chromatography (TLC) and HPLC to monitor reaction progress and purity (>95%) .

How to design experiments to assess the biological activity of this compound?

Advanced Research Question
Focus on target-specific assays:

  • Enzyme Inhibition Assays : Test inhibition of DPP-4 or NMDAR using fluorescence-based assays (IC₅₀ values) .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for receptors .
  • Cellular Models : Use neuroblastoma or cancer cell lines to evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) .

Q. Table 2: Example Biological Activity Parameters

TargetAssay TypeResult (IC₅₀/Kd)Reference
DPP-4FluorescenceIC₅₀ = 12 nM
NMDAR (GluN2B)Radioligand bindingKd = 8.2 µM

How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Address discrepancies through:

  • Comparative Substituent Analysis : Modify the cyclopentyl group to isopropyl or aromatic rings to assess steric/electronic effects on activity .
  • Regioselective Synthesis : Use L-proline catalysis or iodine-mediated cyclization to isolate specific isomers and compare bioactivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

Advanced Research Question
Key approaches include:

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) to improve aqueous solubility .
  • Metabolic Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Ester or amide prodrugs to enhance bioavailability, with enzymatic cleavage studies in plasma .

How to analyze contradictory data in biological activity across studies?

Advanced Research Question
Mitigate conflicts via:

  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
  • Orthogonal Assays : Validate enzyme inhibition with cell-based functional assays (e.g., cAMP modulation for DPP-4) .
  • Batch Consistency : Ensure compound purity (>98% by HPLC) and stereochemical uniformity (chiral HPLC) .

What are the key considerations for scaling up synthesis for preclinical studies?

Advanced Research Question
Focus on scalability and reproducibility:

  • Flow Chemistry : Continuous flow reactors to improve yield and reduce reaction time .
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.